molecular formula C17H17Cl3N2O3 B5229858 N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide CAS No. 303061-67-8

N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide

Cat. No.: B5229858
CAS No.: 303061-67-8
M. Wt: 403.7 g/mol
InChI Key: CAVSAIARGBULPQ-UHFFFAOYSA-N
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Description

N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by the presence of an anilino group, a trichloroethyl moiety, and a dimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(1-anilino-2,2,2-trichloroethyl)amine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trichloroethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide structure

    Reduction: Reduced derivatives with modified trichloroethyl groups

    Substitution: Substituted products with new functional groups replacing the trichloroethyl moiety

Scientific Research Applications

N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trichloroethyl group is known to interact with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity. Additionally, the dimethoxybenzamide structure may interact with specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide
  • N-(1-anilino-2,2,2-trichloroethyl)-3-phenylacrylamide
  • N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide

Uniqueness

N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O3/c1-24-13-9-8-11(10-14(13)25-2)15(23)22-16(17(18,19)20)21-12-6-4-3-5-7-12/h3-10,16,21H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVSAIARGBULPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-67-8
Record name N-(1-ANILINO-2,2,2-TRICHLOROETHYL)-3,4-DIMETHOXYBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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